molecular formula C17H25ClN2O2 B4966559 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide

2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide

Cat. No. B4966559
M. Wt: 324.8 g/mol
InChI Key: XEVBIAYZXVHFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, commonly known as L-644,711, is a drug that belongs to the class of compounds known as piperidine derivatives. It is a potent and selective antagonist of the dopamine D4 receptor and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The mechanism of action of L-644,711 involves its selective binding to the dopamine D4 receptor, which inhibits the binding of dopamine and other neurotransmitters to the receptor. This results in a decrease in dopamine-mediated neurotransmission in the brain, which is thought to be involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
L-644,711 has been shown to have a number of biochemical and physiological effects in the brain, including a decrease in dopamine-mediated neurotransmission, a decrease in the release of glutamate and GABA, and an increase in the release of acetylcholine. These effects are thought to be involved in the therapeutic actions of L-644,711 in various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using L-644,711 in lab experiments include its potent and selective antagonist activity at the dopamine D4 receptor, which allows for the precise manipulation of dopamine-mediated neurotransmission in the brain. However, the limitations of using L-644,711 include its potential off-target effects on other neurotransmitter systems, as well as its limited availability and high cost.

Future Directions

There are a number of future directions for research on L-644,711, including the development of more selective and potent dopamine D4 receptor antagonists, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its potential use as a tool for studying the role of dopamine-mediated neurotransmission in the brain.

Synthesis Methods

The synthesis of L-644,711 involves the reaction of 2-chlorophenol with isopropylamine to form 2-(2-chlorophenoxy)propan-1-amine, which is then reacted with 4-piperidone to form the final product, 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide.

Scientific Research Applications

L-644,711 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. It has been shown to have potent and selective antagonist activity at the dopamine D4 receptor, which is involved in the regulation of dopamine-mediated neurotransmission in the brain.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-12(2)20-10-8-14(9-11-20)19-17(21)13(3)22-16-7-5-4-6-15(16)18/h4-7,12-14H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVBIAYZXVHFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

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